![molecular formula C16H20N4O4 B2449876 N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941984-20-9](/img/structure/B2449876.png)
N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
The compound is an organic molecule with multiple functional groups. The “N-allyl” part suggests the presence of an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . The rest of the compound name suggests the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various other substituents.
Chemical Reactions Analysis
The types of reactions this compound can undergo would depend on the specific functional groups present in the molecule. For example, the allyl group might participate in reactions like allylic oxidations .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : N-allyl derivatives, such as the compound , are synthesized through various techniques, including cyclization and alkylation reactions. For instance, compounds with similar structures have been synthesized by cyclizing thiosemicarbazides in a basic medium, leading to pyrimidine derivatives. This is demonstrated in the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones (Mekuskiene & Vainilavicius, 2006).
Potential Applications in Medicinal Chemistry : Related compounds have been explored for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, as well as their antitumor properties. This includes research into N-[2-amino-4-ethyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid and its derivatives, which have shown inhibitory potency against human enzymes and tumor cell lines (Gangjee et al., 2003).
Anticancer Potential : Studies on similar compounds have indicated anticancer activity. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition in multiple cancer cell lines (Al-Sanea et al., 2020).
Application in Synthesis of Heterocyclic Compounds : The N-allyl derivatives are useful in the synthesis of various heterocyclic compounds. This includes the preparation of (Z)-2-[2-Oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide derivatives, which can be used in the development of pharmaceuticals (Kobayashi et al., 2007).
Role in Antiviral Research : Similar structures have been investigated for their antiviral properties, particularly against retroviruses like HIV. This is exemplified in the research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which have shown inhibitory activity against HIV replication in cell culture (Hocková et al., 2003).
properties
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-5-7-17-11(21)9-20-15(22)12-13(24-4)10(6-2)8-18-14(12)19(3)16(20)23/h5,8H,1,6-7,9H2,2-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSUEESAIUEVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide |
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